![molecular formula C27H31N7O2 B2694524 Palbociclib-propargyl CAS No. 2366269-23-8](/img/structure/B2694524.png)
Palbociclib-propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palbociclib-propargyl is a chemical compound that belongs to the class of drugs known as cyclin-dependent kinase inhibitors. It is a derivative of Palbociclib, a drug approved by the FDA for the treatment of breast cancer. Palbociclib-propargyl is a potential therapeutic agent for the treatment of various types of cancer.
Wirkmechanismus
Palbociclib-propargyl inhibits the activity of cyclin-dependent kinases 4 and 6, which are involved in the regulation of the cell cycle. By blocking these enzymes, Palbociclib-propargyl prevents cancer cells from dividing and growing. This leads to the inhibition of tumor growth and the induction of cell death.
Biochemical and Physiological Effects:
Palbociclib-propargyl has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also enhances the efficacy of other chemotherapeutic agents. In addition, Palbociclib-propargyl has been shown to reduce the expression of genes involved in cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Palbociclib-propargyl in lab experiments is its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other chemotherapeutic agents. However, one of the limitations of Palbociclib-propargyl is its potential toxicity, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the research on Palbociclib-propargyl. One of the areas of interest is the development of more potent and selective inhibitors of cyclin-dependent kinases. Another area of interest is the investigation of the potential use of Palbociclib-propargyl in combination with other chemotherapeutic agents. In addition, the development of novel drug delivery systems for Palbociclib-propargyl could improve its efficacy and reduce its potential toxicity.
Conclusion:
Palbociclib-propargyl is a promising therapeutic agent for the treatment of various types of cancer. Its ability to inhibit the activity of cyclin-dependent kinases makes it a potential candidate for combination therapy with other chemotherapeutic agents. Further research is needed to investigate its potential toxicity and to develop more potent and selective inhibitors of cyclin-dependent kinases.
Synthesemethoden
The synthesis of Palbociclib-propargyl involves the reaction of Palbociclib with propargyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Palbociclib-propargyl has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer such as breast cancer, lung cancer, and pancreatic cancer. It has been shown to inhibit the growth of cancer cells by blocking the activity of cyclin-dependent kinases, which are enzymes that control the cell cycle. Palbociclib-propargyl has also been shown to enhance the efficacy of other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-prop-2-ynylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2/c1-4-11-32-12-14-33(15-13-32)21-9-10-23(28-16-21)30-27-29-17-22-18(2)24(19(3)35)26(36)34(25(22)31-27)20-7-5-6-8-20/h1,9-10,16-17,20H,5-8,11-15H2,2-3H3,(H,28,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZXPQZLOODKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CC#C)C5CCCC5)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palbociclib-propargyl |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.